![molecular formula C28H29N3O3 B2819596 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 912897-68-8](/img/structure/B2819596.png)
4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C28H29N3O3 and its molecular weight is 455.558. The purity is usually 95%.
BenchChem offers high-quality 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Stability
A study analyzed the molecular stability and conformation of various benzimidazole derivatives, including one structurally similar to the chemical of interest. The research highlighted the compounds' anti-cancer properties through detailed tautomeric and conformational analyses, employing density functional theory and molecular docking studies. The findings emphasized the compounds' stable states and their potential for significant anti-cancer activity, with one derivative displaying the best binding affinity, indicating its potent anti-cancer potential (Karayel, 2021).
Synthesis and Derivatives
Research has explored the synthesis of pyrrolo[3,2-d]pyrimidine derivatives, yielding high percentages from certain precursor compounds. The process involved treatment with specific reagents, highlighting the chemical transformations and yield efficiency in producing the desired compounds (Majumdar et al., 1998). Another study outlined the synthesis of benzimidazoles with varying dialkylamino groups. Although these compounds did not show significant biological activity, their synthesis process adds to the understanding of the chemical's manipulability and potential applications (Burch & Herbst, 1966).
Chemical Transformations
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Compounds with similar structures have been found to target key functional proteins in bacterial cell division
Mode of Action
The exact mode of action of this compound is not yet fully understood. It is likely that it interacts with its target proteins, leading to changes in their function. This could result in the inhibition or activation of certain biochemical processes .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Based on the structure of the compound, it may interact with pathways related to bacterial cell division
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have been found to have antimicrobial activity, suggesting that this compound may also have potential as an antimicrobial agent .
properties
IUPAC Name |
4-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-19-12-13-20(2)26(16-19)34-15-14-30-23-9-5-4-8-22(23)29-28(30)21-17-27(32)31(18-21)24-10-6-7-11-25(24)33-3/h4-13,16,21H,14-15,17-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIACKWQENVZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide](/img/structure/B2819513.png)

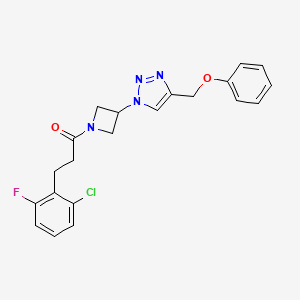
![Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2819516.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2819518.png)
![methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2819519.png)
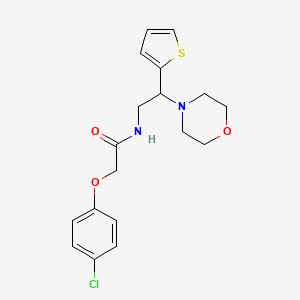
![Ethyl 4-{[(3-methoxyphenyl)methyl]amino}quinazoline-2-carboxylate](/img/structure/B2819521.png)
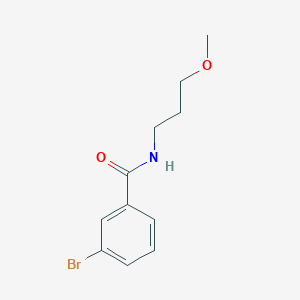
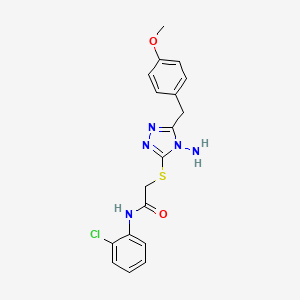
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2819528.png)
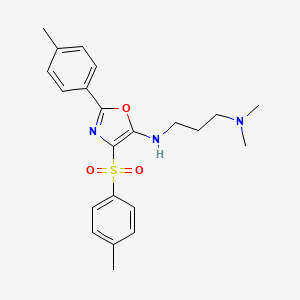
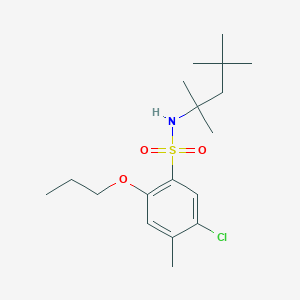
![4-((3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2819533.png)